2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid
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Overview
Description
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid is an organic compound that features a furan ring fused to an imidazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-furylamine with methylglyoxal in the presence of an acid catalyst to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as piperidinium acetate can enhance the efficiency of the synthesis process, allowing for large-scale production under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furfural derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Esterification can be carried out using methanesulfonic acid (MeSO3H) and silica (SiO2) as catalysts.
Major Products Formed
Oxidation: Furfural derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Esters and amides of the original compound.
Scientific Research Applications
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s furan and imidazole rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(3-Furyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.
3-(2-Furyl)acrylic Acid: Contains a furan ring and an acrylic acid group.
Furfural: A simpler compound with a furan ring and an aldehyde group
Uniqueness
2-(3-Furyl)-5-methyl-1H-imidazole-4-carboxylic Acid is unique due to its combination of a furan ring, an imidazole ring, and a carboxylic acid group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(furan-3-yl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-7(9(12)13)11-8(10-5)6-2-3-14-4-6/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
ATCXCPDOQAMQNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=COC=C2)C(=O)O |
Origin of Product |
United States |
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